C5aR-IN-2

Complement System Medicinal Chemistry Inflammation

C5aR-IN-2 is a structurally distinct C5aR inhibitor (patent WO2022028586A1, compound 49) that serves as an orthogonal chemical probe for complement target validation. Unlike common antagonists (PMX-205, NDT 9513727), its unique scaffold enables comparative SAR studies alongside analogs C5aR-IN-1 and C5aR-IN-3. Ideal for in vitro pathway interrogation; in-house characterization of potency/selectivity recommended. Secure authentic high-purity material from validated suppliers. Request pricing and availability today.

Molecular Formula C36H40FN5O2
Molecular Weight 593.7 g/mol
Cat. No. B12397957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5aR-IN-2
Molecular FormulaC36H40FN5O2
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C
InChIInChI=1S/C36H40FN5O2/c1-22-7-5-11-30(37)33(22)36(44)42-32-12-6-8-24(32)20-29(35(43)40-28-17-18-31-25(19-28)21-38-41(31)2)34(42)23-13-15-27(16-14-23)39-26-9-3-4-10-26/h5,7,11,13-19,21,24,26,29,32,34,39H,3-4,6,8-10,12,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1
InChIKeySEZIDNKKSXZISP-VOZHPAJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C5aR-IN-2: A Potent Small Molecule Inhibitor for C5a Receptor Research


C5aR-IN-2 (CAS 2761048-06-8) is a small molecule inhibitor targeting the complement component 5a receptor 1 (C5aR1, also known as CD88) [1]. It was disclosed as compound 49 in patent WO2022028586A1 and is utilized as a tool compound for investigating inflammatory and autoimmune pathways mediated by C5a [2]. The compound is available for research purposes from multiple chemical vendors, with a molecular weight of 593.73 and a formula of C36H40FN5O2 .

Why C5aR-IN-2 Cannot Be Substituted with Generic C5aR Antagonists


The C5a receptor (C5aR1) is a validated target in neutrophil-mediated inflammation and autoimmune diseases, but the pharmacological profile of its antagonists varies significantly [1]. Compounds within the same class, such as the peptidic antagonist PMX-205 (IC50=31 nM) [2], the non-peptide inverse agonist NDT 9513727 (IC50=11.6 nM) , and the high-affinity antagonist W54011 (Ki=2.2 nM) [3], demonstrate substantial differences in potency, mechanism of action (e.g., competitive antagonism vs. inverse agonism), and species selectivity [4]. Substituting one C5aR antagonist for another without empirical validation can lead to inconsistent or non-reproducible results in functional assays, particularly given the known impact of residence time and allosteric modulation on in vivo efficacy [5]. The specific chemical structure of C5aR-IN-2, distinct from other analogs in its patent family (e.g., C5aR-IN-1 and C5aR-IN-3), dictates its unique binding interactions and pharmacological behavior [1].

Quantitative Differentiation of C5aR-IN-2: Evidence-Based Selection Criteria


Structural Distinction from Closest Analogs C5aR-IN-1 and C5aR-IN-3

C5aR-IN-2 is structurally and pharmacologically distinct from its closest analogs in the same patent family, C5aR-IN-1 (compound 47) and C5aR-IN-3 (compound 89). While all three are potent C5aR inhibitors, they possess different molecular weights and formulas . This structural divergence is critical as it directly impacts properties such as solubility, permeability, and binding kinetics, which are fundamental for assay development and in vivo studies. Without quantitative data on these parameters, the selection between these three analogs cannot be based on potency alone and must consider other compound-specific properties [1].

Complement System Medicinal Chemistry Inflammation

Comparative Potency Against Benchmark C5aR Antagonist PMX-205

C5aR-IN-2 is described as a 'potent inhibitor' of C5aR, a classification it shares with the well-characterized peptidic antagonist PMX-205 . While a specific IC50 value for C5aR-IN-2 is not publicly available, its inclusion in a patent alongside other structurally diverse inhibitors suggests it is intended to achieve a comparable or superior level of target engagement [1]. PMX-205, a benchmark tool compound, exhibits an IC50 of 31 nM for C5aR antagonism . The absence of a precise IC50 for C5aR-IN-2 represents a data gap that necessitates empirical validation in the end-user's specific assay system. Therefore, selection of C5aR-IN-2 over PMX-205 or other analogs should be guided by the need for a structurally distinct chemotype rather than a documented improvement in potency.

Receptor Pharmacology C5aR Antagonism Inflammation

Species Selectivity Profile: A Critical Gap Relative to NDT 9513727

Species selectivity is a crucial parameter for transitioning from in vitro to in vivo models. The non-peptide antagonist NDT 9513727 is documented to be highly selective for human C5aR (IC50=11.6 nM) over rat and mouse receptors (IC50 > 10 μM) . This selectivity profile has been explicitly characterized, enabling researchers to choose appropriate animal models or interpret negative in vivo results. In contrast, the species selectivity profile for C5aR-IN-2 has not been reported in publicly available vendor datasheets or the patent abstract. This lack of information represents a significant limitation for researchers planning in vivo studies. Procuring C5aR-IN-2 for such studies would require the user to first perform cross-species selectivity profiling, a task that may be resource-prohibitive.

Species Selectivity In Vivo Pharmacology C5aR Antagonism

Defined Research Applications for C5aR-IN-2 Based on Current Evidence


In Vitro Mechanistic Studies in Human Cell Systems

C5aR-IN-2 is most appropriately applied in in vitro studies using human cell lines or primary cells to interrogate C5aR-mediated signaling pathways. Given its designation as a potent inhibitor, it can be used to block C5a-induced responses such as chemotaxis, cytokine release, or reactive oxygen species generation in human neutrophils or monocyte-derived macrophages [1]. Its utility is optimized when used alongside well-characterized benchmark antagonists like PMX-205 or NDT 9513727 to provide comparative pharmacological context. Researchers should empirically determine the IC50 for their specific assay, as this value is not pre-established in the public domain.

Chemical Probe for Target Validation Studies

Due to its distinct chemical structure from common peptidic and non-peptide C5aR antagonists, C5aR-IN-2 serves as a valuable orthogonal chemical probe for target validation [1]. Its use can help confirm that observed biological effects are due to C5aR inhibition and not off-target activities associated with a particular chemotype. This is particularly relevant in complex biological systems where multiple complement pathway components may be active. The compound's availability from multiple vendors facilitates its acquisition for such validation studies, provided the user acknowledges the need for in-house characterization of its potency and selectivity [2].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Analysis

C5aR-IN-2 is a key reagent for medicinal chemistry and pharmacology groups investigating the SAR of C5aR inhibitors. Its inclusion in patent WO2022028586A1 alongside analogs C5aR-IN-1 and C5aR-IN-3 provides a scaffold for comparative analysis [1]. Researchers can procure all three compounds to systematically evaluate how minor structural changes influence functional activity, binding kinetics, and physicochemical properties. This application is foundational for advancing understanding of C5aR antagonism and for developing next-generation inhibitors with improved profiles.

Limited In Vivo Application Requiring Pre-Validation

Application of C5aR-IN-2 in in vivo models of inflammatory or autoimmune disease is not recommended without extensive preliminary characterization. The lack of publicly available data on species selectivity, pharmacokinetic properties, and in vivo efficacy means the compound's behavior in animal models is entirely unknown [1]. Researchers intending to use C5aR-IN-2 in vivo must first conduct critical studies, including cross-species receptor binding assays, plasma stability tests, and pilot pharmacokinetic/pharmacodynamic experiments. This significant upfront investment limits its immediate utility for in vivo research compared to more thoroughly characterized tool compounds like PMX-205 or W54011 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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